8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Übersicht
Beschreibung
This compound, also referred to as “7x”, is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . It has been found to be highly active, inducing apoptosis of tumor cells at a concentration of approximately 30-100 nM .
Synthesis Analysis
The synthesis of this compound involved the analysis of more than 150 novel cyano pyridopyrimidine compounds. The structure-activity relationship trends identified can be exploited in the design of potent kinase inhibitors . The synthesis process also involved the acylation and benzoylation of the NH group of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the oxidation of methylsulphide at the C-2 position with substituted aryl/heteroaryl amines. This was achieved by oxidizing it to methyl sulfoxides using m-chloroperbenzoic acid (m-CPBA). The methyl sulfoxide was then substituted with different aryl/heteroaryl amines to achieve the desired pyridopyrimidine compounds .Wissenschaftliche Forschungsanwendungen
Inhibition of Cyclin-Dependent Kinase 4 (CDK4)
This compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) . CDK4 is a key player in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a target for cancer therapeutics .
Inhibition of AMPK-Related Kinase 5 (ARK5)
In addition to CDK4, this compound also shows potent inhibitory activity against AMPK-Related Kinase 5 (ARK5) . ARK5 is another kinase involved in cell survival and proliferation, and its inhibition can also contribute to the control of cancer cell growth .
Induction of Apoptosis
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
Multikinase Inhibition
The compound is a multikinase inhibitor . This means it can inhibit multiple kinases simultaneously. This is beneficial in cancer treatment as it allows for a more comprehensive approach, targeting multiple pathways involved in cancer cell survival and proliferation .
In Vivo Tumor Regression
The compound has shown promising results in in vivo tumor regression studies . This suggests its potential effectiveness in reducing tumor size when used in a living organism .
Potential for Polypharmacological Approaches
Given its ability to inhibit multiple kinases, this compound holds potential for polypharmacological approaches in cancer treatment . Polypharmacology involves the use of a single drug to target multiple aspects of a disease, which can be particularly useful in complex diseases like cancer .
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 . By inhibiting these kinases, it disrupts their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 affects multiple biochemical pathways. CDK4/CYCLIN D1 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest . ARK5 is involved in energy metabolism, and its inhibition can affect cellular energy production .
Pharmacokinetics
The compound’s lipophilic nature suggests it may diffuse easily into cells , potentially influencing its bioavailability.
Result of Action
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that the compound’s action results in programmed cell death, a crucial mechanism in cancer treatment.
Eigenschaften
IUPAC Name |
8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOZMZXXRBXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357470-29-1 | |
Record name | ON-123300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NARAZACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.